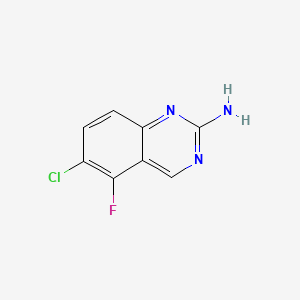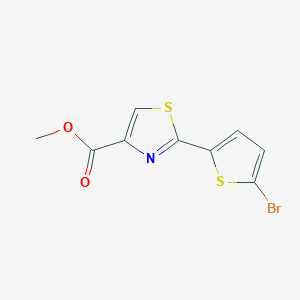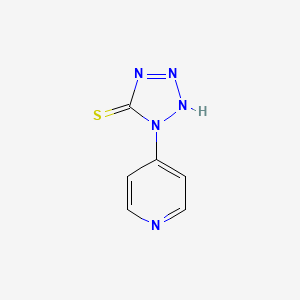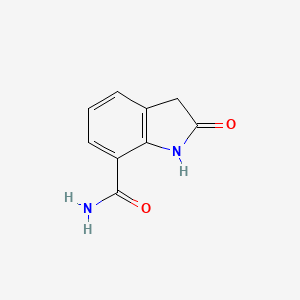
2-Oxoindoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxoindoline-7-carboxamide is a chemical compound belonging to the oxindole family. Oxindoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline core with a keto group at the second position and a carboxamide group at the seventh position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-7-carboxamide typically involves the reaction of indoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 5-(2-chloroacetyl)indolin-2-one with pyridine at elevated temperatures . The reaction mixture is then cooled, and the product is isolated by filtration and washing with ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxoindoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the keto group to form alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its biological activities, including anticancer properties.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Oxoindoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have been shown to inhibit the activity of RNA-dependent RNA polymerase (RdRp) in dengue virus . This inhibition disrupts viral replication and can potentially be used as a therapeutic strategy against viral infections.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxoindoline-1-carboxamide
- 2-Oxoindoline-3-carboxamide
- 2-Oxoindoline-5-carboxamide
Comparison: While these compounds share the oxindole core structure, the position of the carboxamide group significantly influences their chemical properties and biological activities. 2-Oxoindoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-oxo-1,3-dihydroindole-7-carboxamide |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)6-3-1-2-5-4-7(12)11-8(5)6/h1-3H,4H2,(H2,10,13)(H,11,12) |
InChI-Schlüssel |
AIVLIKFOKPCNDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC=C2)C(=O)N)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




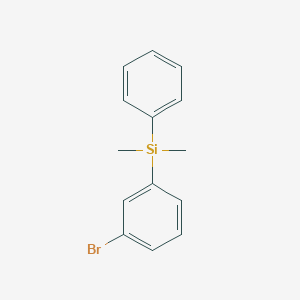
![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
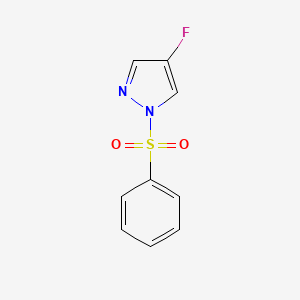
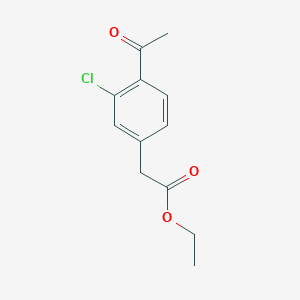


![Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate](/img/structure/B13666382.png)

![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)
